PI3Kγ Inhibitory Potency Comparison: AS-605240 vs. AS-604850
AS-605240 exhibits an IC50 of 8 nM against human recombinant PI3Kγ in cell-free kinase assays, whereas the structurally related PI3Kγ inhibitor AS-604850 displays an IC50 of 250 nM under comparable ATP-competitive assay conditions [1]. This represents an approximately 31-fold higher potency for AS-605240 relative to its closest chemical analog within the same quinoxaline-thiazolidinedione scaffold class.
| Evidence Dimension | PI3Kγ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 8 nM (human recombinant PI3Kγ) |
| Comparator Or Baseline | AS-604850: IC50 = 250 nM (human recombinant PI3Kγ) |
| Quantified Difference | 31.25-fold higher potency for AS-605240 |
| Conditions | Cell-free ATP-competitive kinase assay using human recombinant PI3Kγ; AS-605240 Ki = 7.8 nM |
Why This Matters
This 31-fold potency differential translates directly to lower compound consumption in enzyme assays, reduced DMSO solvent exposure in cellular systems, and a wider dynamic range for dose-response studies when PI3Kγ-specific inhibition is required.
- [1] Camps M, Rückle T, Ji H, Ardissone V, Rintelen F, Shaw J, Ferrandi C, Chabert C, Gillieron C, Françon B, Martin T, Gretener D, Perrin D, Leroy D, Vitte PA, Hirsch E, Wymann MP, Cirillo R, Schwarz MK, Rommel C. Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Nat Med. 2005;11(9):936-943. View Source
